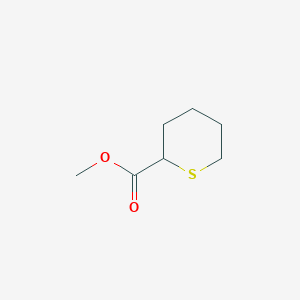

Methyl thiane-2-carboxylate

Descripción general

Descripción

“Methyl thiane-2-carboxylate” is an organic compound with the IUPAC name “methyl tetrahydro-2H-thiopyran-2-carboxylate”. It has a molecular weight of 160.24 . The compound is in liquid form and is stored at room temperature .

Molecular Structure Analysis

“Methyl thiane-2-carboxylate” has a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfide .Aplicaciones Científicas De Investigación

Polymerization Initiators

Methyl thiane-2-carboxylate and its derivatives have been investigated for their role in polymerization processes. For instance, compounds related to methyl thiane-2-carboxylate, such as 2-thioxanthone-thioacetic acid and 2-(carboxymethoxy)thioxanthone, have been synthesized and characterized for their capability to act as bimolecular photoinitiators for free radical polymerization of methyl methacrylate. The proposed mechanism involves an intermolecular electron-transfer reaction followed by decarboxylation to generate alkyl radicals that initiate polymerization (Aydın, Arsu, & Yagcı, 2003).

Analytical Pyrolysis and Thermochemolysis

Methyl thiane-2-carboxylate and its structural analogs play a role in analytical pyrolysis and thermochemolysis, where they are used as reagents. Thermally assisted hydrolysis and methylation (THM) techniques, employing reagents like tetramethylammonium hydroxide (TMAH), have seen developments for the analysis of a wide array of substances including synthetic and natural resins, lipids, wood products, and soil substances. These techniques are instrumental in understanding the chemical composition and decomposition pathways of complex mixtures (Challinor, 2001); (Shadkami & Helleur, 2010).

Catalysis in Chemical Synthesis

In the realm of organic synthesis, derivatives related to methyl thiane-2-carboxylate are used as catalysts or substrates in various chemical reactions. For example, palladium-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids have been demonstrated using sodium carboxylates as substrates. This showcases the role of such compounds in facilitating C-H activation/C-C coupling sequences, underscoring their significance in synthetic organic chemistry (Giri et al., 2007).

Environmental and Biological Studies

Furthermore, the microbial metabolism of thiophen-2-carboxylate, a structurally related compound, reveals its biodegradability and role in microbial growth processes. Studies have isolated organisms capable of using thiophen-2-carboxylate as a sole source of carbon, energy, and sulfur, highlighting its potential impact on environmental bioremediation and microbial ecology (Cripps, 1973).

Safety And Hazards

“Methyl thiane-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it is a hazardous substance. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

methyl thiane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUGAIGMXRQPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thiane-2-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

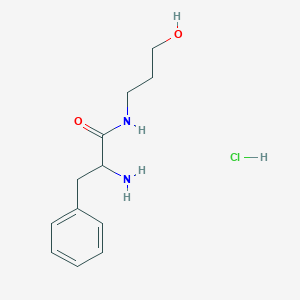

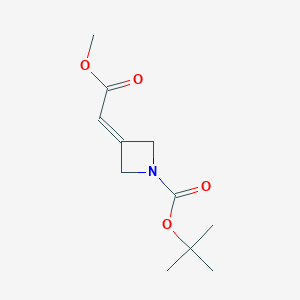

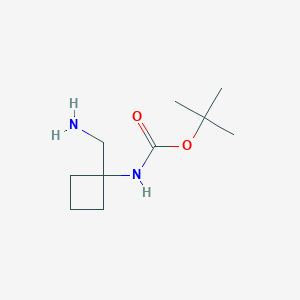

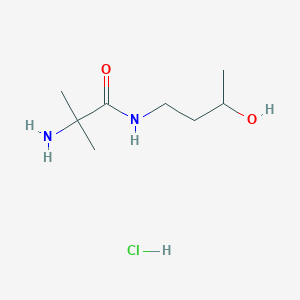

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)

![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)

![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)

![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)